2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide)
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Overview
Description
2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide) is a complex organic compound characterized by its unique structure, which includes multiple sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pH, to facilitate the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide) exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-methylhydrazide)
- 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-ethylhydrazide)
Uniqueness
2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide) is unique due to its specific structural features, such as the presence of phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
180510-64-9 |
---|---|
Molecular Formula |
C18H20N6S8 |
Molecular Weight |
576.9 g/mol |
IUPAC Name |
2-[(anilinocarbamothioyldisulfanyl)carbothioylamino]ethylcarbamothioylsulfanyl N-anilinocarbamodithioate |
InChI |
InChI=1S/C18H20N6S8/c25-15(29-31-17(27)23-21-13-7-3-1-4-8-13)19-11-12-20-16(26)30-32-18(28)24-22-14-9-5-2-6-10-14/h1-10,21-22H,11-12H2,(H,19,25)(H,20,26)(H,23,27)(H,24,28) |
InChI Key |
SDBIIGLXBBORJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)SSC(=S)NCCNC(=S)SSC(=S)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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